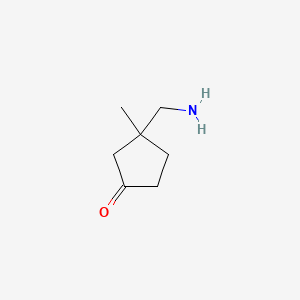
3-(Aminomethyl)-3-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-methylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentane ring substituted with an aminomethyl group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia under acidic conditions to form the desired product. The reaction typically proceeds as follows:
Starting Materials: 3-methylcyclopentanone, formaldehyde, ammonia.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The 3-methylcyclopentanone is mixed with formaldehyde and ammonia in the presence of hydrochloric acid. The mixture is heated to promote the reaction, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Aminomethyl)-3-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-methylcyclopentan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)cyclopentanone: Lacks the methyl group on the cyclopentane ring.
3-(Aminomethyl)-3-ethylcyclopentan-1-one: Contains an ethyl group instead of a methyl group.
3-(Aminomethyl)-3-methylcyclohexan-1-one: Has a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
3-(Aminomethyl)-3-methylcyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-(aminomethyl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C7H13NO/c1-7(5-8)3-2-6(9)4-7/h2-5,8H2,1H3 |
InChI Key |
MZYUDIKWIGCDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















